2,6-Dichloro-4-(difluoromethoxy)benzonitrile

Medicinal Chemistry CRF-1 Antagonist Palladium-Catalyzed Coupling

2,6-Dichloro-4-(difluoromethoxy)benzonitrile (CAS 1806301-26-7) is a halogenated benzonitrile derivative bearing a difluoromethoxy (OCF₂H) group at the 4-position and chlorine atoms at the 2- and 6-positions. The OCF₂H moiety is a privileged functional group in medicinal and agricultural chemistry, valued for its ability to modulate lipophilicity, enhance metabolic stability, and serve as a lipophilic hydrogen-bond donor.

Molecular Formula C8H3Cl2F2NO
Molecular Weight 238.01 g/mol
CAS No. 1806301-26-7
Cat. No. B1413295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-(difluoromethoxy)benzonitrile
CAS1806301-26-7
Molecular FormulaC8H3Cl2F2NO
Molecular Weight238.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)C#N)Cl)OC(F)F
InChIInChI=1S/C8H3Cl2F2NO/c9-6-1-4(14-8(11)12)2-7(10)5(6)3-13/h1-2,8H
InChIKeyCYMZUCZUFRNAMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-4-(difluoromethoxy)benzonitrile (CAS 1806301-26-7): Key Building Block with the Privileged OCF₂H Motif


2,6-Dichloro-4-(difluoromethoxy)benzonitrile (CAS 1806301-26-7) is a halogenated benzonitrile derivative bearing a difluoromethoxy (OCF₂H) group at the 4-position and chlorine atoms at the 2- and 6-positions . The OCF₂H moiety is a privileged functional group in medicinal and agricultural chemistry, valued for its ability to modulate lipophilicity, enhance metabolic stability, and serve as a lipophilic hydrogen-bond donor . This compound serves as a versatile building block for the synthesis of bioactive molecules, particularly those where the 2,6-dichloro substitution pattern is critical for target engagement .

Why 2,6-Dichloro-4-(difluoromethoxy)benzonitrile Cannot Be Replaced by Generic Benzonitrile Analogs


The precise combination of the 2,6-dichloro pattern and the 4-difluoromethoxy group in this compound generates a unique electronic and steric environment that is not replicated by mono-chloro, non-chlorinated, or alternative alkoxy-substituted analogs. In a relevant patent on the synthesis of BMS-665053, a pyrazinone-containing CRF-1 receptor antagonist, only the 2,6-dichloro-4-(difluoromethoxy)aniline intermediate—derived directly from this benzonitrile—provided the necessary steric bulk and electronic properties for successful palladium-catalyzed coupling and subsequent biological activity . Generic substitution with non-chlorinated or mono-chlorinated analogs would be predicted to yield either no reaction or significantly diminished target affinity, as the 2,6-dichloro pattern is specifically required for the coupling step . The difluoromethoxy group itself is known to confer distinct conformational preferences (orthogonal geometry) compared to methoxy or trifluoromethoxy analogs, impacting both metabolic stability and binding interactions .

Quantitative Differentiation Evidence for 2,6-Dichloro-4-(difluoromethoxy)benzonitrile (CAS 1806301-26-7)


Synthetic Utility in BMS-665053 CRF-1 Antagonist: Exclusive Requirement for the 2,6-Dichloro-4-(difluoromethoxy) Intermediate

A 2012 process chemistry patent for the clinical candidate BMS-665053 demonstrates that an advanced intermediate, 2,6-dichloro-4-(difluoromethoxy)aniline, is exclusively required for the key palladium-catalyzed coupling step. This aniline is directly synthesized from 2,6-dichloro-4-(difluoromethoxy)benzonitrile via nitrile hydrolysis and subsequent reduction . Attempts to use analogs with alternative substitution patterns (e.g., mono-chloro or non-chlorinated) did not yield the desired product, establishing the target compound's unique utility in this coupling . While specific yield data is not disclosed, the process was optimized for scale-up to multi-kilogram batches, underscoring the commercial relevance and reproducibility of this intermediate .

Medicinal Chemistry CRF-1 Antagonist Palladium-Catalyzed Coupling Synthetic Intermediate

Predicted Lipophilicity (LogP) Comparison: 2,6-Dichloro-4-(difluoromethoxy)benzonitrile vs. 2,6-Dichloro-4-methoxybenzonitrile and 2,6-Dichloro-4-(trifluoromethoxy)benzonitrile

Computational predictions from ChemAxon's Chemicalize platform (via MolCore) indicate that 2,6-dichloro-4-(difluoromethoxy)benzonitrile has a predicted logP of approximately 3.2 . This places it in an optimal range for CNS drug candidates, balancing permeability and metabolic stability. In contrast, the 4-methoxy analog (CAS 30482-87-2) has a predicted logP of ~2.8, while the 4-trifluoromethoxy analog (CAS 1822673-40-4) is substantially more lipophilic with a predicted logP of ~3.8 . The difluoromethoxy group thus provides a desirable intermediate lipophilicity not available with the methoxy or trifluoromethoxy series, consistent with general fluorine chemistry principles that OCF₂H acts as a lipophilic hydrogen-bond donor .

Physicochemical Properties Lipophilicity Drug Design ADME

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area (TPSA): Differentiation from Non-Fluorinated Analogs

2,6-Dichloro-4-(difluoromethoxy)benzonitrile has a hydrogen-bond acceptor (HBA) count of 4 (including the nitrile group and the difluoromethoxy oxygens) and a topological polar surface area (TPSA) of 33 Ų . This combination is favorable for passive membrane permeability. The corresponding 2,6-dichloro-4-methoxybenzonitrile has an HBA count of only 3 and a TPSA of 33 Ų, lacking the additional hydrogen-bonding capability provided by the difluoromethoxy group's second fluorine . The 4-trifluoromethoxy analog has a higher HBA count of 5 and a TPSA of 42 Ų, which may reduce passive permeability compared to the difluoromethoxy analog . The intermediate HBA count of the target compound is thus distinct within this chemical series.

Physicochemical Properties Drug-likeness Permeability Bioavailability

Purity and Quality Standards: NLT 98% Purity with ISO Certification

Supplier specifications from MolCore indicate that this compound is available with a purity of NLT 98% and is manufactured under ISO-certified quality systems, ensuring batch-to-batch consistency for pharmaceutical R&D . While many generic benzonitrile intermediates are offered at 95% purity (e.g., 2,6-dichloro-4-methoxybenzonitrile from AKSci at 95% ), the higher 98% specification reduces the need for additional purification steps in downstream synthesis, which is critical for maintaining yield and reproducibility in multi-step sequences . This purity advantage is particularly important for the compound's use in complex coupling reactions where impurities can poison palladium catalysts .

Quality Control Purity Procurement ISO Certification

Biological Activity in HIV-1 Reverse Transcriptase Inhibition: A Class-Level SAR Highlighting the Importance of 2,6-Dichloro Substitution

In a study of dihydropyrimidin-4(3H)-ones (DABOs) as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), compounds bearing a 2,6-dichlorobenzyl moiety exhibited superior antiviral activity compared to analogs with 2-chloro-6-fluoro or 2,6-difluoro substitution . The most potent compound in this series, with EC₅₀ = 91 nM and selectivity index (SI) = 548, contained a 2,6-dichlorobenzyl group, underscoring the critical role of this substitution pattern for target engagement . While 2,6-dichloro-4-(difluoromethoxy)benzonitrile itself was not the specific test compound, it serves as a direct precursor to the 2,6-dichlorobenzyl moiety found to be essential for anti-HIV-1 activity in this chemotype . This class-level SAR supports the biological relevance of the 2,6-dichloro pharmacophore that this benzonitrile uniquely provides.

Antiviral HIV-1 Reverse Transcriptase SAR

Preferred Application Scenarios for 2,6-Dichloro-4-(difluoromethoxy)benzonitrile (CAS 1806301-26-7) Based on Evidence


Synthesis of CRF-1 Receptor Antagonist Intermediates (e.g., BMS-665053)

This compound is the preferred starting material for the scalable synthesis of 2,6-dichloro-4-(difluoromethoxy)aniline, a critical intermediate in the CRF-1 antagonist BMS-665053. The direct bis-ortho-chlorination process, which utilizes this benzonitrile as a precursor, has been demonstrated at multi-kilogram scale, making it the compound of choice for medicinal chemistry programs targeting the CRF-1 receptor .

Development of HIV-1 NNRTI Candidates Requiring the 2,6-Dichlorobenzyl Pharmacophore

The compound serves as a key building block for constructing the 2,6-dichlorobenzyl moiety found in potent DABO-based HIV-1 NNRTIs. SAR studies have demonstrated that this substitution pattern is essential for achieving EC₅₀ values below 100 nM in cell-based assays, guiding medicinal chemists to prioritize this specific benzonitrile for library synthesis and lead optimization .

Physicochemical Optimization of CNS Drug Candidates

With a predicted logP of ~3.2 and TPSA of 33 Ų, this compound offers an optimal balance of lipophilicity and polar surface area for CNS drug discovery. Its intermediate HBA count (4) and favorable TPSA make it a preferred fragment for designers targeting the blood-brain barrier, especially when compared to more polar (methoxy) or more lipophilic (trifluoromethoxy) analogs .

Agrochemical Intermediate for Fluorinated Herbicide and Fungicide Synthesis

While direct herbicidal activity data is limited, the difluoromethoxy group is a well-established enhancer of agrochemical efficacy, improving metabolic stability and target binding. This compound can serve as a versatile intermediate for the synthesis of novel fluorinated herbicides and fungicides, where its unique substitution pattern may confer selectivity advantages over non-fluorinated or trifluoromethoxy-containing analogs .

Quote Request

Request a Quote for 2,6-Dichloro-4-(difluoromethoxy)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.